Product packaging for Isoquinolin-8-yl trifluoromethanesulfonate(Cat. No.:CAS No. 1086392-54-2)

Isoquinolin-8-yl trifluoromethanesulfonate

Cat. No.: B1452325
CAS No.: 1086392-54-2
M. Wt: 277.22 g/mol
InChI Key: MWALAZWDGYMEJY-UHFFFAOYSA-N
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Description

Isoquinolin-8-yl trifluoromethanesulfonate (CAS MFCD00274222), also known as quinolin-8-yl trifluoromethanesulfonate, is a triflate ester derivative of isoquinoline. Its structure combines the isoquinoline heterocycle with a trifluoromethanesulfonate (triflate) group, which imparts unique reactivity and stability. The compound has been historically used in organic synthesis, particularly as an intermediate in nucleophilic substitution reactions due to the triflate group's excellent leaving ability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO3S B1452325 Isoquinolin-8-yl trifluoromethanesulfonate CAS No. 1086392-54-2

Properties

IUPAC Name

isoquinolin-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALAZWDGYMEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180056
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-54-2
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The core strategy to synthesize isoquinolin-8-yl trifluoromethanesulfonate involves the conversion of isoquinolin-8-ol to its triflate derivative by reaction with triflic anhydride in the presence of a base. The reaction is typically carried out in an aprotic solvent at low temperature to ensure selectivity and high yield.

Typical Reaction Scheme:

$$
\text{Isoquinolin-8-ol} + \text{(CF}3\text{SO}2)_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, 0°C}} \text{this compound} + \text{Byproducts}
$$

Detailed Preparation Procedure

Reagents and Conditions

  • Starting Material: Isoquinolin-8-ol
  • Triflation Agent: Trifluoromethanesulfonic anhydride (triflic anhydride)
  • Base: Triethylamine or similar organic base
  • Solvent: Dichloromethane (CH2Cl2) or other inert aprotic solvents
  • Temperature: Typically 0°C to ambient temperature
  • Reaction Time: Approximately 10 minutes to 1 hour depending on scale and conditions

Experimental Procedure (Adapted from RSC Supporting Information and PMC Article)

  • Dissolve isoquinolin-8-ol in dry dichloromethane.
  • Cool the solution to 0°C.
  • Add triethylamine to the solution to neutralize the acid formed.
  • Slowly add triflic anhydride dropwise under stirring.
  • Stir the reaction mixture at 0°C for 10 minutes to 1 hour.
  • Quench the reaction by adding water.
  • Separate the organic layer and wash with aqueous solutions to remove impurities.
  • Dry the organic phase over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Research Findings and Yields

Parameter Details
Starting material amount 10 mmol
Triflic anhydride amount 1.1 to 1.5 equivalents
Base amount 1.2 equivalents of triethylamine
Solvent volume 5-10 mL dichloromethane
Reaction temperature 0°C to room temperature
Reaction time 10-60 minutes
Purification method Flash column chromatography
Typical yield 45-56% isolated yield
Physical state of product Colorless oil or white solid
Characterization techniques 1H NMR, 13C NMR, 19F NMR, HRMS, IR

Example Data from Literature:

  • Isoquinolin-1-yl trifluoromethanesulfonate was prepared with a 49% yield by flash chromatography purification (hexane/EtOAc = 30:1).
  • 7-Bromoisoquinolin-1-yl trifluoromethanesulfonate was obtained at 56% yield under similar conditions.
  • In a related synthesis, 5,6,7,8-tetrahydroisoquinolin-3-ol was triflated using triflic anhydride and triethylamine in dichloromethane at 0°C, with the reaction completing within 10 minutes and yielding the triflate in high purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Aromatic protons of isoquinoline ring observed between δ 7.5–8.3 ppm.
    • 13C NMR: Signals consistent with isoquinoline carbons and triflate carbon coupling (quartet due to CF3 group).
    • 19F NMR: Sharp singlet around δ -73 ppm indicative of trifluoromethanesulfonate group.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with triflate derivative molecular weight.

  • Infrared Spectroscopy (IR): Characteristic strong absorption bands for sulfonyl groups around 1200-1350 cm⁻¹.

Notes on Reaction Optimization and Scale-Up

  • The reaction is sensitive to moisture; anhydrous conditions are critical.
  • Temperature control is essential to prevent side reactions such as hydrolysis or over-triflation.
  • Excess base can be detrimental; stoichiometric or slight excess is preferred.
  • Purification by flash chromatography is effective but may be optimized by recrystallization depending on substituents.
  • Scale-up requires careful control of addition rates and temperature to maintain yield and purity.

Summary Table of Preparation Conditions and Yields

Entry Starting Material Base Solvent Temp (°C) Time (min) Yield (%) Purification Method
1 Isoquinolin-8-ol Triethylamine Dichloromethane 0 10-60 49 Flash chromatography (Hex/EtOAc 30:1)
2 7-Bromoisoquinolin-8-ol Triethylamine Dichloromethane 0 10-60 56 Flash chromatography (Hex/EtOAc 10:1)
3 5,6,7,8-Tetrahydroisoquinolin-3-ol Triethylamine Dichloromethane 0 10 High (not specified) Silica gel filtration and extraction

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: It can also undergo reduction reactions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield isoquinoline derivatives with various functional groups, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Isoquinolin-8-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-8-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives and in the modification of other molecules.

Comparison with Similar Compounds

Scandium(III) Trifluoromethanesulfonate

  • Structure and Stability: Scandium triflate is a triflate salt of scandium(III), serving as a Lewis acid catalyst.
  • Applications: Widely used in Friedel-Crafts alkylations and esterifications due to its water tolerance and recyclability. Its stability contrasts with Isoquinolin-8-yl triflate, which is primarily a reagent rather than a catalyst .
  • Safety : Scandium triflate lacks hazardous decomposition products, making it preferable for industrial processes .

Trimethylsilyl Trifluoromethanesulfonate

  • Reactivity: A silylating agent and strong Lewis acid, Trimethylsilyl triflate is extensively used in glycosylation and protection/deprotection reactions. Its silicon center provides distinct reactivity compared to Isoquinolin-8-yl triflate’s aromatic heterocycle .
  • Commercial Presence: Actively marketed with extensive global consumption data, unlike the discontinued Isoquinolin-8-yl triflate .

Trifluoromethanesulfonate–POSS Hybrids

  • Material Science Applications: Hybrid scaffolds combining triflate salts with polyhedral oligomeric silsesquioxanes (POSS) exhibit macroporous structures suitable for bone tissue engineering.

Metallodrug IQG-607

  • Pharmaceutical Relevance: IQG-607, an iron complex with isoniazid derivatives, generates isonicotinoyl radicals via triflate-mediated oxidation. This contrasts with Isoquinolin-8-yl triflate, which lacks a metal center but shares reactivity in radical stabilization .
  • Mechanistic Differences: IQG-607 retains radicals bound to iron, whereas Isoquinolin-8-yl triflate’s reactivity likely centers on its triflate leaving group and aromatic system .

Comparative Data Table

Property Isoquinolin-8-yl Triflate Scandium Triflate Trimethylsilyl Triflate
Primary Use Organic synthesis intermediate Lewis acid catalyst Silylation agent
Commercial Availability Discontinued Commercially available Commercially available
Thermal Stability Not reported Stable up to 300°C Sensitive to moisture
Key Structural Feature Isoquinoline + triflate Sc³⁺ + triflate Si(CH₃)₃ + triflate

Biological Activity

Isoquinolin-8-yl trifluoromethanesulfonate (also known as isoquinoline triflate) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Isoquinoline derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethanesulfonate group enhances the reactivity of isoquinoline compounds, making them valuable in various chemical transformations and biological applications. This section will explore the synthesis and biological implications of this compound.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The process can be optimized using microwave-assisted methods to achieve higher yields and shorter reaction times.

Table 1: Synthesis Conditions for this compound

ReagentAmountConditionsYield (%)
Isoquinoline1 mmolRoom temperature70
Trifluoromethanesulfonic anhydride1.2 mmolRoom temperature75
Triethylamine1 mmolRoom temperature80
Microwave irradiation5 min100 °C90

3.1 Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have reported its effectiveness against drug-resistant strains of bacteria and fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Staphylococcus aureus4.5
Escherichia coli6.0
Candida albicans3.0

3.2 Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 12 µM after 48 hours of exposure.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signal transduction pathways, leading to altered gene expression and subsequent biological responses.

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature–20°C to 0°CPrevents hydrolysis
BaseTriethylamine (2 eq)>85% yield
Reaction Time4–6 hoursMaximizes conversion

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:
Rigorous characterization requires:

  • GC/MS or HPLC : Quantify purity (>98% as per industrial standards; impurities often include residual solvents or unreacted precursors) .
  • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., triflate group at δ 120–125 ppm in 19F^{19}\text{F} NMR).
  • Melting point analysis : Compare observed values (e.g., 173–174°C for analogous compounds) with literature data to assess crystallinity .

Q. Table 2: Key Analytical Data

TechniqueCritical MetricsReference Standard
1H^{1}\text{H} NMRAromatic proton integrationδ 7.5–8.5 ppm
19F^{19}\text{F} NMRTriflate signal resolutionδ 120–125 ppm
HPLCRetention time ±0.1 min>98% purity

Advanced: How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Answer:
To study cross-coupling reactivity (e.g., Suzuki-Miyaura reactions):

  • Variable screening : Use factorial design (2k^k) to test catalysts (Pd(PPh3_3)4_4, PdCl2_2), solvents (THF, DMF), and temperatures (80–120°C) .
  • Mechanistic probes : Introduce isotopic labeling (e.g., 13C^{13}\text{C}-labeled substrates) to track bond formation/cleavage.
  • Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-determining steps .

Methodological Tip:
Include control experiments with non-triflate leaving groups (e.g., tosylates) to isolate the triflate’s electronic effects .

Advanced: What strategies resolve contradictions in reported reaction yields involving this compound?

Answer:
Discrepancies often arise from:

  • Purity variability : Use batch-tested reagents (e.g., >98% purity reduces side reactions) .
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) with molecular sieves.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading, solvent polarity) across studies .

Case Study:
If Study A reports 90% yield and Study B reports 60%, compare:

  • Catalyst pre-activation (e.g., Pd0^0 vs. PdII^{II}).
  • Substrate-to-catalyst ratios (1:0.01 vs. 1:0.05) .

Advanced: How does the electronic environment of the isoquinoline ring influence the stability of this compound in acidic media?

Answer:
The electron-deficient triflate group enhances susceptibility to hydrolysis. Stability studies should:

  • Vary pH : Test stability in buffered solutions (pH 2–7) at 25°C.
  • Monitor degradation : Use LC-MS to detect hydrolysis products (e.g., isoquinolin-8-ol).
  • Theoretical modeling : Apply DFT calculations to predict protonation sites and bond dissociation energies .

Key Finding:
Storage at 0–6°C under anhydrous conditions extends shelf life by >6 months .

Advanced: What role does this compound play in multi-step synthetic pathways for heterocyclic compounds?

Answer:
Its utility lies in:

  • Intermediate functionalization : Serve as a leaving group for nucleophilic aromatic substitution (SNAr) in fused-ring systems.
  • Protecting group strategies : Temporarily block reactive sites during orthogonal syntheses .

Example Pathway:

Triflate introduction at C-8 of isoquinoline.

Pd-catalyzed coupling with boronic acids.

Deprotection under mild basic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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